Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
Overview
Description
Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate is an organic compound with the molecular formula C10H18O6. It is a diester derived from ethane-1,2-diol and acetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate can be synthesized through the esterification of ethane-1,2-diol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form ethane-1,2-diol and acetic acid.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ethane-1,2-diol and acetic acid.
Reduction: Formation of ethane-1,2-diol and acetic acid.
Substitution: Formation of substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Potential use in drug formulation and delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved by enzymes or chemical reagents, releasing ethane-1,2-diol and acetic acid. These reactions are facilitated by the presence of catalysts or specific enzymes that target ester bonds.
Comparison with Similar Compounds
Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with methyl groups instead of ethyl groups.
2,2’-(Ethylenedioxy)bis(ethylamine): Contains amine groups instead of ester groups.
2,2’-(ethane-1,2-diylbis(oxy))diethanamine: Similar backbone but with amine groups.
Uniqueness: Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate is unique due to its specific ester groups, which provide distinct reactivity and applications compared to its analogs. The ethyl groups confer different solubility and reactivity properties compared to methyl or amine groups, making it suitable for specific industrial and research applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-3-15-9(11)7-13-5-6-14-8-10(12)16-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYMDUFDFJZERL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
172884-76-3 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-ethoxy-2-oxoethyl)-ω-(2-ethoxy-2-oxoethoxy)- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethoxy-2-oxoethyl)-ω-(2-ethoxy-2-oxoethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172884-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20530930 | |
Record name | Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-63-3 | |
Record name | Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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